molecular formula C19H20ClNO4 B2740227 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1331301-49-5

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2740227
CAS No.: 1331301-49-5
M. Wt: 361.82
InChI Key: DLDVRCIHBVXIGF-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, an amino group, and an ethoxyphenyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzylamine with ethyl 4-ethoxyphenylacetate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (3,4-dimethoxyphenyl)acetate
  • 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (3,4-dichlorophenyl)acetate

Uniqueness

Compared to similar compounds, 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate may exhibit unique properties due to the presence of the ethoxy group, which can influence its reactivity and biological activity. This uniqueness can make it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-2-24-16-9-7-14(8-10-16)11-19(23)25-13-18(22)21-12-15-5-3-4-6-17(15)20/h3-10H,2,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDVRCIHBVXIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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